molecular formula C14H23NO2 B5073876 N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine

N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine

Cat. No.: B5073876
M. Wt: 237.34 g/mol
InChI Key: WHMCVCGVQDFCGE-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 3 positions, a methyl group attached to the nitrogen atom, and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with N-methylbutan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzylamines .

Scientific Research Applications

N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxybenzyl)-N-methyl-2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethanaminium
  • N-(2,3-dimethoxybenzyl)-2-[(3-methylbenzyl)sulfanyl]acetamide
  • N-(2,3-dimethoxybenzyl)adenosine

Uniqueness

N-(2,3-dimethoxybenzyl)-N-methylbutan-1-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-6-10-15(2)11-12-8-7-9-13(16-3)14(12)17-4/h7-9H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMCVCGVQDFCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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